molecular formula C14H18FN3O B11755316 1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11755316
M. Wt: 263.31 g/mol
InChI Key: RLGKMSCFXNCEBH-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 2-fluoroethyl group at the 1-position of the pyrazole ring and an N-(2-methoxybenzyl) substituent. The 4-methyl group on the pyrazole core contributes to steric and electronic modulation. This compound is structurally tailored to balance lipophilicity (via the fluoroethyl group) and aromatic interactions (via the methoxybenzyl moiety).

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3O/c1-11-10-18(8-7-15)17-14(11)16-9-12-5-3-4-6-13(12)19-2/h3-6,10H,7-9H2,1-2H3,(H,16,17)

InChI Key

RLGKMSCFXNCEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)CCF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step may involve the reaction of the pyrazole intermediate with a fluoroethylating agent under suitable conditions.

    Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with a methoxyphenylmethyl halide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyrazole ring.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity to these targets, while the methoxyphenylmethyl group can influence its overall activity and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Key Analogs :
  • N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (): Differs in the substitution pattern: the amine is linked to an ethyl-pyrazole rather than a methoxybenzyl group.
  • 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine ():

    • Replaces the 2-methoxybenzyl group with a 2-fluorobenzyl substituent.
    • The electron-withdrawing fluorine on the benzyl ring may decrease electron density, altering receptor binding compared to the electron-donating methoxy group in the target compound.
Table 1: Substituent Effects on Pyrazole Derivatives
Compound Substituent at N-Position Key Features
Target Compound 2-Methoxybenzyl Electron-donating methoxy enhances aromatic interactions; moderate lipophilicity.
N-[(1-Ethyl-pyrazol)methyl]-analog Ethyl-pyrazole Aliphatic chain reduces π-stacking potential; higher flexibility.
4-Bromo-1-(2-fluorobenzyl)-analog 2-Fluorobenzyl Electron-withdrawing fluorine may improve metabolic stability.

Fluorine Substitution Patterns

Key Analogs :
  • 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine (): Contains a difluoroethyl group instead of monofluoroethyl. Increased fluorine content enhances lipophilicity and metabolic stability due to reduced oxidative metabolism .
  • (2-Fluoro-5-pyridin-3-yl-phenyl)-amine derivatives (): Fluorine is positioned on an aromatic ring rather than an alkyl chain.
Table 2: Impact of Fluorine Position
Compound Fluorine Position Key Implications
Target Compound 2-Fluoroethyl chain Moderate lipophilicity; slows oxidative metabolism.
1-(2,2-Difluoroethyl)-analog Difluoroethyl chain Higher lipophilicity; enhanced metabolic resistance.
Aromatic fluorine analogs () Fluorophenyl Strong electron-withdrawing effects; possible improved target affinity.

Amine-Linked Moieties

Key Analogs :
  • 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine ():

    • Shares the N-(2-methoxybenzyl) group but replaces the pyrazole core with a phenethylamine backbone.
    • The phenethylamine structure is common in CNS-targeting compounds, suggesting the methoxybenzyl group may facilitate blood-brain barrier penetration .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

    • Uses a pyridine ring instead of methoxybenzyl.
    • Pyridine’s basic nitrogen may engage in hydrogen bonding, differing from the methoxybenzyl’s hydrophobic interactions .
Table 3: Amine Substituent Comparisons
Compound Amine-Linked Group Functional Role
Target Compound 2-Methoxybenzyl Balances hydrophobicity and aromaticity for target binding.
Phenethylamine analog () Phenethylamine backbone May enhance CNS activity due to structural similarity to neurotransmitters.
Pyridine-containing analog () Pyridin-3-yl Introduces hydrogen-bonding potential; alters solubility.

Biological Activity

1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for diverse pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. The unique substitution pattern of this compound, particularly the presence of a fluoroethyl group and a methoxyphenylmethyl group, contributes to its biological profile.

The molecular formula of this compound is C14H18FN3OC_{14}H_{18}FN_3O with a molecular weight of 263.31 g/mol. The structural characteristics include:

Property Details
Molecular Formula C14H18FN3O
Molecular Weight 263.31 g/mol
IUPAC Name This compound
InChI Key YHABKGNVKDYRKF-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. It is hypothesized that the fluoroethyl and methoxy groups enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biological Activity

Research indicates that compounds with similar pyrazole structures exhibit significant biological activities. For instance, studies on azomethine derivatives with functionalized pyrazole rings have shown potent antifungal, antibacterial, and antitumor properties . The following sections summarize specific biological activities relevant to this compound.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds in this class have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The exact mechanisms may involve the modulation of signaling pathways associated with cancer cell survival.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluoroethyl group may enhance membrane permeability, facilitating greater uptake into microbial cells.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in multiple studies. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

  • Antitumor Activity : A study involving structurally similar pyrazole compounds reported significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The compounds were shown to induce apoptosis through caspase activation .
  • Antifungal Efficacy : In a comparative study, several pyrazole derivatives were tested against Candida albicans. Results indicated that certain substitutions led to enhanced antifungal activity, suggesting that this compound could exhibit similar effects.

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